Disodium 1-(undecylenic monoethanolamide) sulfosuccinate

Description

Introduction and Compound Overview

Historical Context and Development

The origins of disodium 1-(undecylenic monoethanolamide) sulfosuccinate are rooted in the mid-20th-century expansion of sulfosuccinate chemistry. Sodium sulfosuccinate esters emerged as critical surfactants post-World War II, with patents like sodium bis(2-ethylhexyl) sulfosuccinate (Aerosol-OT) dominating industrial applications. The incorporation of undecylenic acid derivatives represents a strategic innovation from the 1980s–1990s, driven by demands for milder surfactants in personal care formulations.

Key milestones include:

- 1985 : Initial synthesis protocols combining maleic anhydride with undecylenic monoethanolamide, optimized for yield and purity.

- 1993 : Patent filings for sulfosuccinate-based laxatives (e.g., WO-9517174-A1), demonstrating the compound’s versatility beyond surfactant applications.

- 2020 : Advancements in formulation technology, such as US20220362123A1, which integrated disodium lauryl sulfosuccinate into stable shampoo and cleanser matrices.

Significance in Scientific Research

This compound bridges gaps between functional performance and biocompatibility:

Its amphiphilic structure enables applications in:

Chemical Identity and Molecular Structure

Structural Features

The molecule consists of:

- A sulfosuccinate core ($$ \text{-O-C(=O)-CH(SO}3^-)\text{-CH}2\text{-CO}_2^- $$) providing ionic hydrophilicity.

- An undecylenic chain ($$ \text{CH}2=\text{CH-(CH}2)_8\text{-CO-} $$) conferring oleophilic and antimicrobial properties.

- Monoethanolamide linkage enhancing water solubility and stability in alkaline conditions.

SMILES Notation :

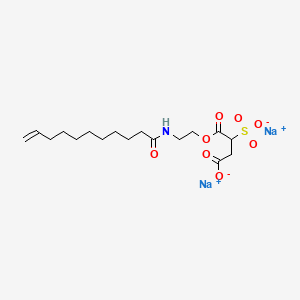

C=CCCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

InChIKey : HQWDESXVUSWTPT-UHFFFAOYSA-L.

Physicochemical Data

Properties

CAS No. |

65277-52-3 |

|---|---|

Molecular Formula |

C17H27NNa2O8S |

Molecular Weight |

451.4 g/mol |

IUPAC Name |

disodium;4-oxo-3-sulfonato-4-[2-(undec-10-enoylamino)ethoxy]butanoate |

InChI |

InChI=1S/C17H29NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-15(19)18-11-12-26-17(22)14(13-16(20)21)27(23,24)25;;/h2,14H,1,3-13H2,(H,18,19)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

HQWDESXVUSWTPT-UHFFFAOYSA-L |

Canonical SMILES |

C=CCCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1-(undecylenic monoethanolamide) sulfosuccinate typically involves the reaction of maleic anhydride with undecylenic monoethanolamide to form an intermediate maleate ester. This intermediate is then subjected to sulfonation using sodium bisulfite to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate undergoes various chemical reactions, including:

Esterification: Formation of esters through the reaction with alcohols.

Sulfonation: Introduction of sulfonic acid groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts.

Sulfonation: Utilizes sodium bisulfite under controlled conditions.

Substitution: Various reagents depending on the desired substituent.

Major Products Formed

The major products formed from these reactions include esters, sulfonated derivatives, and substituted compounds, each with unique properties and applications.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate features a sulfosuccinate moiety and undecylenic monoethanolamide, with a molecular formula of and a molar mass of approximately 452.45 g/mol. The compound appears as a light yellow liquid or solid depending on its formulation and concentration.

The mechanism of action primarily involves reducing surface tension and disrupting lipid membranes. This is achieved through interactions between its hydrophobic and hydrophilic regions with lipid bilayers, enhancing membrane permeability and solubilization of hydrophobic compounds.

Chemistry

- Surfactant Role : this compound is utilized as a surfactant in various chemical reactions, improving solubility and reaction rates.

- Chemical Reactions : It can undergo esterification, sulfonation, and substitution reactions, leading to the formation of esters and sulfonated derivatives.

Biology

- Cell Culture : The compound is employed in molecular biology for its ability to disrupt cell membranes, facilitating enhanced permeability for various substances.

- Antimicrobial Properties : Its surfactant nature allows it to effectively disrupt microbial cell membranes, making it beneficial in formulations aimed at reducing microbial load on surfaces or skin.

Medicine

- Drug Delivery Systems : Investigated for potential use in drug delivery due to its ability to enhance the bioavailability of therapeutic agents by improving their solubility and absorption.

- Safety Profile : Studies indicate that the compound exhibits low toxicity, making it suitable for use in pharmaceutical applications .

Industry

- Personal Care Products : Commonly found in shampoos, lotions, and other personal care items due to its mildness and effectiveness as a surfactant.

- Cleaning Agents : Utilized in detergents and cleaning products for its ability to emulsify oils and reduce surface tension.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Personal Care Formulations : Research has demonstrated that formulations containing this compound exhibit lower irritation levels compared to traditional surfactants while maintaining effective cleansing properties.

- Antimicrobial Efficacy : A study indicated that the compound significantly reduces bacterial load on skin surfaces when incorporated into topical formulations.

Mechanism of Action

The mechanism of action of disodium 1-(undecylenic monoethanolamide) sulfosuccinate involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic and hydrophilic regions with lipid bilayers, leading to increased membrane permeability and solubilization of hydrophobic compounds .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate-Based Surfactants

Structural and Functional Differences

The table below compares key structural features, properties, and applications of disodium 1-(undecylenic monoethanolamide) sulfosuccinate with analogous compounds:

Detailed Analysis

Foam Performance

- Disodium Ricinoleamido MEA Sulfosuccinate exhibits the richest foam due to its hydroxylated ricinoleic acid tail, which enhances interfacial film stability .

- CMSS (coconut-derived) and DLS (laureth chain) show high foamability but lack the unsaturated or hydroxylated structural advantages of the target compound .

- The target compound’s foam is moderate but synergizes well with other surfactants in formulations requiring antifungal action .

Mildness and Irritation Potential

- Both the target compound and CMSS are classified as low-irritation surfactants, suitable for sensitive skin .

- DLS and ricinoleamido MEA sulfosuccinate are moderately mild but may require pH adjustments (e.g., CMSS is unstable above pH 7) .

Antimicrobial Activity

- Only the target compound demonstrates inherent antifungal activity due to the undecylenic acid group, validated in studies on antidandruff formulations .

- Other sulfosuccinates rely on added preservatives for antimicrobial effects .

Interfacial Tension Reduction

Research Findings and Data Tables

Table 1: Comparative Interfacial Tension Data (mN/m)

Note: Lower values indicate higher efficiency. The target compound’s performance is inferred from structural analogs.

Biological Activity

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is a surfactant compound with notable biological activities, particularly in antimicrobial applications. This article delves into its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sulfosuccinate moiety and undecylenic monoethanolamide. Its molecular formula is , with a molar mass of approximately 452.45 g/mol. The compound typically appears as a light yellow liquid or solid depending on its concentration and formulation .

Key Features:

- Functional Groups: The presence of sulfonate and amide groups enhances its surfactant properties, allowing it to interact effectively with water and oils.

- Solubility: It is soluble in water, which facilitates its application in various formulations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it beneficial in personal care and cleaning products aimed at reducing microbial load. Its mechanism involves disrupting microbial cell membranes due to its surfactant nature, which enhances its efficacy against bacteria and fungi .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5% | Effective against Gram-positive bacteria |

| Escherichia coli | 0.3% | Effective against Gram-negative bacteria |

| Candida albicans | 0.4% | Effective against fungi |

Safety Profile

Research indicates that this compound is less irritating compared to traditional surfactants like sodium dodecylbenzenesulfonate. This makes it suitable for use in personal care products, where skin irritation is a concern.

Applications

The compound finds extensive applications across various industries:

- Personal Care Products: Used in shampoos, body washes, and skin cleansers due to its mildness and antimicrobial properties.

- Household Cleaners: Effective in formulations designed to reduce microbial contamination on surfaces.

- Cosmetic Formulations: Its compatibility with other surfactants allows for versatile formulation strategies .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antifungal Activity: A study demonstrated the effectiveness of this compound against Candida albicans, highlighting its potential role as an antifungal agent in cosmetic formulations .

- Compatibility Testing: Research showed that this compound interacts well with both anionic and nonionic surfactants, enhancing the stability and performance of personal care products.

Q & A

Q. What are the key synthetic pathways for Disodium 1-(undecylenic monoethanolamide) sulfosuccinate, and how can reaction yields be optimized?

The synthesis involves two steps: (1) amide formation between undecylenic acid and monoethanolamine, and (2) esterification with maleic anhydride followed by sulfonation using sodium sulfite . To optimize yields, control reaction parameters such as temperature (70–90°C for amidation), molar ratios (1:1.2 for acid-to-amine), and catalysts (e.g., p-toluenesulfonic acid). Post-synthesis purification via solvent extraction or column chromatography ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- FTIR : Confirm amide C=O stretch (~1640 cm⁻¹), sulfonate S=O (~1180 cm⁻¹), and ester C-O (~1250 cm⁻¹) .

- NMR : ¹H NMR should show peaks for the undecylenic chain (δ 5.8–5.3 ppm, alkene protons), monoethanolamide NH (δ 7.2 ppm), and sulfosuccinate methylene groups (δ 3.5–4.0 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 451–452 (M⁻ Na⁺) confirm the molecular formula C₁₇H₂₇NNa₂O₈S .

Q. What are the critical purity criteria for this compound in pharmaceutical research?

Regulatory specifications include:

- Heavy metals ≤20 ppm (tested via ICP-MS) .

- Residual solvents (e.g., ethanol ≤5000 ppm) by GC .

- Purity ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the sulfosuccinate modification impact the antifungal activity of the undecylenic monoethanolamide precursor?

The sulfosuccinate group enhances hydrophilicity, improving water solubility and bioavailability. However, the anionic charge may reduce membrane penetration, potentially lowering antifungal efficacy compared to the non-ionic precursor. Comparative studies using Candida albicans inhibition assays (MIC values) and molecular docking (ergosterol binding) are recommended .

Q. What experimental strategies can resolve discrepancies in reported molecular weights (451.44 vs. 452.45)?

Variations arise from isotopic distributions or hydration states. Use high-resolution mass spectrometry (HRMS) to distinguish between [M⁻2Na⁺+H⁺] (theoretical m/z 451.44) and sodium adducts ([M⁻Na⁺], m/z 452.45). Thermogravimetric analysis (TGA) can detect hydration .

Q. How can computational modeling guide the design of derivatives with improved surfactant properties?

- Molecular dynamics (MD) : Simulate micelle formation to assess critical micelle concentration (CMC) and aggregation number.

- QSAR : Correlate alkyl chain length or sulfonate position with foam stability (e.g., longer chains enhance foam persistence but reduce solubility) .

Q. What methodologies are suitable for evaluating biocompatibility in topical formulations?

- In vitro : 3D epidermal models (EpiDerm™) for irritation potential (IL-1α release) .

- In vivo : Patch testing (OECD 439) for acute dermal toxicity .

- Compare with benchmarks like sodium lauryl sulfate (SLS) for relative irritation .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on calcium soap dispersion efficiency?

Contradictions may arise from varying hardness levels (e.g., 100 ppm vs. 300 ppm Ca²⁺). Standardize testing per ISO 607:2020 (calcium soap dispersion test) using stearic acid/calcium chloride mixtures. Adjust surfactant-to-calcium ratios (1:2 to 1:5) to identify optimal performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.